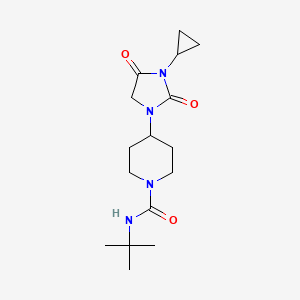
N-tert-butyl-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-tert-butyl-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H26N4O3 and its molecular weight is 322.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-tert-butyl-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide, identified by its CAS number 2097917-76-3, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆N₄O₃ |
| Molecular Weight | 322.40 g/mol |
| CAS Number | 2097917-76-3 |
The compound features a piperidine ring substituted with a tert-butyl group and an imidazolidinone moiety, which is crucial for its biological activity.
Analgesic Properties
Recent studies indicate that compounds structurally related to this compound may exhibit analgesic properties. Research has shown that modifications in the piperidine structure can enhance the efficacy of similar compounds as TRPV1 antagonists, which are known for their role in pain modulation .
Antitumor Activity
Preliminary evaluations suggest that derivatives of this compound may possess antitumor activity. The structural framework allows for interactions with biological targets involved in cancer progression. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines .
Antibacterial and Antifungal Activity
The imidazolidinone component is often associated with antibacterial and antifungal properties. Compounds featuring similar structures have been synthesized and tested for their efficacy against several bacterial strains and fungi, indicating a potential for broad-spectrum antimicrobial activity .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- TRPV1 Receptor Modulation : As a potential TRPV1 antagonist, it may inhibit the receptor's activity, thereby reducing pain sensation.
- Cell Cycle Interference : In antitumor applications, it may disrupt cell cycle progression in cancer cells.
- Membrane Disruption : Its antibacterial properties could stem from disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Study 1: Analgesic Activity Assessment
A study evaluated the analgesic effects of a series of piperidine derivatives on animal models. The results showed that modifications leading to increased lipophilicity significantly enhanced pain relief without notable side effects such as hyperthermia .
Study 2: Antitumor Efficacy
In vitro studies have demonstrated that certain derivatives of this compound exhibit selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
Study 3: Antimicrobial Testing
A set of synthesized imidazolidinones was tested against common bacterial pathogens. Results indicated that compounds with structural similarities to this compound displayed significant antimicrobial activity, particularly against gram-positive bacteria .
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)17-14(22)18-8-6-11(7-9-18)19-10-13(21)20(15(19)23)12-4-5-12/h11-12H,4-10H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKHRLYMFQSLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














